2S,4R-4-Methylglutamate

Kainate receptor Stereoselectivity iGluR pharmacology

Choose (2S,4R)-4-Methylglutamate (SYM 2081) for its unmatched dual pharmacology: high-affinity kainate receptor agonism (EC50 0.12 μM at GluR5) and potent EAAT2 blockade (Kb 3.4 μM). The (2S,4R) stereochemistry is essential—other isomers are ~1000-fold less potent. Generic substitution with other glutamate analogs or stereoisomers invalidates experimental outcomes. Use at 0.1–1 μM for selective kainate activation; at 30–300 nM for desensitization-dependent antagonism. The only compound combining these properties in one chemical entity.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 77842-39-8
Cat. No. B7796765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2S,4R-4-Methylglutamate
CAS77842-39-8
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
InChIKeyKRKRAOXTGDJWNI-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-4-Methylglutamate (SYM 2081): CAS 77842-39-8 Procurement & Selection Guide


(2S,4R)-4-Methylglutamate (CAS: 77842-39-8, also known as SYM 2081) is a synthetic, non-proteinogenic amino acid derivative of L-glutamate bearing a methyl group at the 4-position with defined (2S,4R) stereochemistry [1]. It functions as a high-affinity, selective agonist at kainate-type ionotropic glutamate receptors (iGluRs) and concurrently acts as a potent, non-transported blocker of the excitatory amino acid transporter EAAT2 (GLT-1) [2]. Among the four stereoisomers of 4-methylglutamate, the (2S,4R) configuration confers maximal pharmacological activity, distinguishing this compound from its diastereomers and other methylglutamate positional isomers [2].

Why Generic Substitution Fails: Stereochemical and Positional Constraints of (2S,4R)-4-Methylglutamate (77842-39-8)


Generic substitution with alternative glutamate analogs or even different stereoisomers of 4-methylglutamate is precluded by the stringent structural requirements governing this compound's dual pharmacology. The (2S,4R) stereochemistry is essential for high-affinity kainate receptor agonism; the (2S,4S) diastereomer exhibits approximately 1000-fold lower potency, while the (2R,4R) isomer is ~20-fold less potent at kainate receptors [1]. Furthermore, methyl group placement at the 4-position is obligatory for activity—analogs bearing methyl groups at the 2- or 3-positions are inactive as kainate receptor agonists [1]. Regarding EAAT2 blockade, (2S,4R)-4-methylglutamate functions as a non-transported blocker (Kb = 3.4 μM), whereas the structurally related L-threo-4-hydroxyglutamate acts as a transported substrate, and (±)-threo-3-methylglutamate exhibits ~5-fold weaker EAAT2 blockade (Kb = 18 μM) [2]. These stereochemical and positional constraints render generic substitution scientifically invalid for experiments requiring reproducible, target-specific pharmacological outcomes.

(2S,4R)-4-Methylglutamate (77842-39-8): Quantitative Differential Evidence for Scientific Selection


Stereoisomer Potency Comparison: (2S,4R)-4-Methylglutamate Versus (2S,4S) and (2R,4R) Diastereomers at Kainate Receptors

Among the four stereoisomers of 4-methylglutamate, SYM 2081 (2S,4R) is the most potent agonist at homomeric kainate receptors. Direct comparison in Xenopus oocytes expressing GluR6 subunits revealed that the (2R,4R) isomer is approximately 20-fold less potent, while the (2S,4S) isomer is approximately 1000-fold less potent than the (2S,4R) compound [1]. Methylglutamate analogs with the methyl group at the 2- or 3-position were completely inactive as kainate receptor agonists [1].

Kainate receptor Stereoselectivity iGluR pharmacology

Kainate Receptor Subunit Selectivity: (2S,4R)-4-Methylglutamate Versus AMPA Receptor Activation

SYM 2081 exhibits marked selectivity for kainate receptors over AMPA receptors. At homomeric GluR5 and GluR6 kainate receptors, SYM 2081 activates with EC50 values of 0.12 ± 0.02 μM and 0.23 ± 0.01 μM, respectively [1]. In contrast, activation of AMPA receptors composed of GluR1 and GluR3 subunits requires substantially higher concentrations, with EC50 values of 132 ± 44 μM and 453 ± 57 μM, respectively [1]. The selectivity ratio (AMPA EC50 / kainate EC50) exceeds 500-fold for GluR5 versus GluR1 and approaches 2000-fold for GluR5 versus GluR3.

Kainate receptor AMPA receptor Selectivity profiling

EAAT2 Transporter Blockade: (2S,4R)-4-Methylglutamate Versus Related Methylglutamate Analogs

(2S,4R)-4-Methylglutamate is the most potent blocker of EAAT2 (GLT-1) described to date, with a Kb value of 3.4 μM for inhibiting glutamate transport [1]. The compound is transported by EAAT1 (Km = 54 μM) but functions as a non-transported blocker at EAAT2, representing a mechanistically distinct profile [1]. For comparison, (±)-threo-3-methylglutamate blocks EAAT2 with approximately 5-fold lower potency (Kb = 18 μM) and is inactive at EAAT1 at concentrations up to 300 μM [1]. L-threo-4-hydroxyglutamate, a structurally related 4-substituted glutamate analog, acts as a substrate for both transporters (EAAT1 Km = 61 μM; EAAT2 Km = 48 μM) rather than as a blocker [1].

EAAT2 GLT-1 Glutamate transporter

Radioligand Binding Affinity: (2S,4R)-4-Methylglutamate as a Selective Kainate Receptor Probe

SYM 2081 inhibits [3H]kainate binding to recombinant GluR6 kainate receptors with an IC50 of approximately 19 nM, comparable to kainic acid itself (IC50 ≈ 28 nM) [1]. Critically, SYM 2081 exhibits substantial selectivity over AMPA and NMDA receptors in radioligand displacement assays. It is approximately 800-fold less potent at inhibiting [3H]AMPA binding to wild-type AMPA receptors and approximately 200-fold less potent at inhibiting binding to NMDA receptors [1]. Commercial vendor data corroborate this selectivity, reporting an IC50 of 35 nM for [3H]kainate binding inhibition with nearly 3,000-fold and 200-fold selectivity over AMPA and NMDA receptors, respectively .

Radioligand binding Kainate receptor Selectivity

Functional Antagonism via Desensitization: (2S,4R)-4-Methylglutamate as a Kainate Receptor Blocker

At sub-activating concentrations (30–300 nM), SYM 2081 produces reversible blockade of kainate-induced currents at recombinant GluR6 receptors through agonist-induced desensitization [1]. This functional antagonism is distinct from classical competitive antagonists and is not observed with kainate itself at equivalent low concentrations. At higher concentrations (EC50 ≈ 1 μM), SYM 2081 directly activates kainate-like, rapidly desensitizing inward currents [1]. Pretreatment with concanavalin A, which blocks kainate receptor desensitization, abolishes the blocking effect and reveals non-desensitizing agonist currents induced by SYM 2081 alone [1].

Desensitization Kainate receptor Functional antagonism

[3H](2S,4R)-4-Methylglutamate as a Glutamate Transporter Radioligand: Binding Characteristics and Transporter Subtype Discrimination

[3H](2S,4R)-4-Methylglutamate ([3H]4MG) binds to rat brain membrane preparations with a Kd of 6.2 ± 0.8 μM and a Bmax of 111.8 ± 23.8 pmol/mg protein [1]. Binding is Na+-dependent and represents >90% specific binding under assay conditions [1]. Critically, GLT-1 (EAAT2)-preferring inhibitors including kainate, dihydrokainate, and L-threo-3-methylglutamate each inhibit approximately 40% of specific [3H]4MG binding, enabling discrimination between GLT-1 and GLAST (EAAT1) populations [1]. In contrast, the conventional glutamate transporter radioligand [3H]D-aspartate does not permit this level of transporter subtype discrimination under comparable conditions.

Glutamate transporter Radioligand binding EAAT

(2S,4R)-4-Methylglutamate (77842-39-8): Evidence-Based Research Application Scenarios


Pharmacological Isolation of Kainate Receptor-Mediated Signaling in Neuronal Preparations

Utilize (2S,4R)-4-methylglutamate at concentrations between 0.1–1 μM to selectively activate kainate receptors while minimizing AMPA and NMDA receptor engagement, based on its >500-fold selectivity for GluR5 over GluR1 AMPA receptors and ~200-fold selectivity over NMDA receptors [1]. This application is supported by EC50 data demonstrating kainate receptor activation at sub-micromolar concentrations (GluR5: 0.12 μM; GluR6: 0.23 μM) versus AMPA receptor activation requiring >130 μM [1].

Functional Silencing of Kainate Receptors via Agonist-Induced Desensitization

Apply (2S,4R)-4-methylglutamate at low nanomolar concentrations (30–300 nM) to produce reversible, desensitization-dependent blockade of kainate receptor currents without direct receptor activation [2]. This unique biphasic pharmacology—antagonism at low concentrations, agonism at higher concentrations—provides a tool for probing kainate receptor contributions to synaptic physiology that is not achievable with kainate or other standard agonists [2].

Selective Pharmacological Blockade of EAAT2 (GLT-1) Glutamate Transport

Use (2S,4R)-4-methylglutamate as the most potent EAAT2 blocker described (Kb = 3.4 μM) to selectively inhibit glial glutamate uptake via GLT-1 while sparing EAAT1-mediated transport, where the compound acts as a substrate (Km = 54 μM) rather than a blocker [3]. This application is supported by direct comparative data showing 5.3-fold greater EAAT2 blockade potency versus the alternative blocker (±)-threo-3-methylglutamate [3].

Radioligand-Based Quantification and Autoradiographic Mapping of Glutamate Transporter Subtypes

Employ [3H](2S,4R)-4-methylglutamate as a radioligand for glutamate transporter binding assays (Kd = 6.2 μM), with the specific advantage of enabling quantitative discrimination between GLT-1 and GLAST populations via competition with GLT-1-selective inhibitors, which displace approximately 40% of total specific binding [4]. This approach is validated for rat brain membrane preparations and is compatible with autoradiographic localization studies [4].

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